Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate
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Overview
Description
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol It is a carbamate derivative featuring a cyclopentene ring with a hydroxyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate typically involves the reaction of a cyclopentene derivative with a tert-butyl carbamate. One common method includes the use of (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine as a starting material, which is then reacted with tert-butyl chloroformate under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different nucleophiles.
Scientific Research Applications
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate: A stereoisomer with similar structural features but different spatial arrangement.
Tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-EN-1-YL)carbamate: A compound with an additional hydroxymethyl group.
Uniqueness: Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate moiety. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a synthetic compound with significant potential in biological research and pharmaceutical applications. With the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol, this compound features a unique stereochemistry that contributes to its biological activity.
Chemical Structure and Properties
The compound's structure includes a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentene derivative. This configuration is critical for its reactivity and biological interactions.
Property | Value |
---|---|
IUPAC Name | tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate |
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.28 g/mol |
CAS Number | 201054-55-9 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyl group and carbamate moiety enhance its binding affinity, allowing it to act as an inhibitor or modulator in biochemical pathways. This compound has been studied for its potential roles in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Prodrug Properties : It can serve as a prodrug, facilitating the delivery of active pharmaceutical ingredients.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study: In Vitro Antitumor Effects
A study conducted on various cancer cell lines demonstrated the following results:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Enzyme Interaction Studies
Research has also focused on the compound's interaction with specific enzymes. For example, it has been shown to inhibit the activity of certain proteases, which are crucial in various disease processes.
Enzyme Inhibition Data
Applications in Drug Development
This compound is being explored for its potential therapeutic applications. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.
Potential Therapeutic Uses
- Cancer Therapy : As indicated by its antitumor activity.
- Anti-inflammatory Agents : Potential to modulate inflammatory pathways.
- Prodrug Development : Enhancing bioavailability of other therapeutic agents.
Properties
IUPAC Name |
tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUTEZECIYOCW-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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